The primary source of 21-Chlorodanazol is through the chemical modification of danazol, which is itself synthesized from testosterone. The classification of 21-Chlorodanazol falls under the category of synthetic steroids and is particularly noted for its potential as an anti-inflammatory and anti-estrogenic agent. Its structural modifications give it distinct properties compared to its parent compound.
The synthesis of 21-Chlorodanazol typically involves several steps, starting with danazol. Here is a detailed breakdown of the synthesis process:
The molecular structure of 21-Chlorodanazol can be described as follows:
The structural representation can be illustrated using molecular modeling software or through chemical drawing tools, showing the arrangement of atoms and bonds.
21-Chlorodanazol can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are typically studied under controlled laboratory conditions to optimize yields and selectivity.
The mechanism of action of 21-Chlorodanazol primarily involves its interaction with steroid hormone receptors:
Detailed studies on its pharmacodynamics and pharmacokinetics are necessary to fully elucidate its therapeutic potential.
The physical and chemical properties of 21-Chlorodanazol are crucial for understanding its behavior in biological systems:
These properties influence its formulation in pharmaceutical applications and determine its bioavailability.
21-Chlorodanazol has several scientific applications:
21-Chlorodanazol (CAS No. 121565-23-9) is a synthetic steroid derivative with the molecular formula C₂₂H₂₆ClNO₂ and a molecular weight of 371.9 g/mol. Its systematic IUPAC name is (1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5,9-trien-17-ol. The compound features a chlorine atom attached to the ethynyl group at the C17 position of the steroidal backbone, a modification that significantly alters its electronic properties and steric bulk compared to unmodified danazol. Its stereochemistry is defined by multiple chiral centers, with the isoxazole ring fused to the steroid A-ring remaining intact. Canonical SMILES representation is CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5, and it possesses an InChIKey of HJKQEKJFOUTKGJ-WNHSNXHDSA-N [2].
Table 1: Chemical Identifier Summary for 21-Chlorodanazol
Property | Value |
---|---|
CAS Registry Number | 121565-23-9 |
Molecular Formula | C₂₂H₂₆ClNO₂ |
Molecular Weight | 371.9 g/mol |
IUPAC Name | (1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5,9-trien-17-ol |
Canonical SMILES | CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
InChIKey | HJKQEKJFOUTKGJ-WNHSNXHDSA-N |
21-Chlorodanazol is structurally derived from danazol (C₂₂H₂₇NO₂; CAS 17230-88-5), a synthetic isoxazole steroid analog of ethisterone. Danazol itself is characterized by a fused isoxazole ring replacing the typical A-ring phenolic structure of estrogens and a 17α-ethynyl group. The key modification in 21-chlorodanazol is the substitution of a chlorine atom for a hydrogen atom on the ethynyl moiety (–C≡CH → –C≡CCl), introducing enhanced electronegativity and altered steric parameters at C17 [2] [6] [8].
This chlorination strategy parallels historical modifications in other steroid classes (e.g., 9α-fluorocortisol) to enhance receptor binding or metabolic stability. Notably, its Δ⁶-analog, 21-chloro-6-dehydrodanazol (CAS 121565-24-0), features an additional double bond between C6-C7, further modifying ring B conformation. Both analogs were synthesized to systematically explore structure-activity relationships (SAR) within the danazol scaffold, particularly focusing on the impact of C17 and C6 modifications on hormonal receptor interactions [2] [3].
Table 2: Structural and Functional Comparison of Danazol and Key Derivatives
Compound | Molecular Formula | Key Structural Features | Primary Receptor Interactions |
---|---|---|---|
Danazol | C₂₂H₂₇NO₂ | 17α-Ethynyl, Isoxazole-fused A-ring | Androgen receptor (weak), Progesterone receptor (antagonist), SHBG binder |
21-Chlorodanazol | C₂₂H₂₆ClNO₂ | 17α-(Chloroethynyl), Isoxazole-fused A-ring | Reduced PR binding vs danazol, Altered androgenic activity |
21-Chloro-6-dehydrodanazol | C₂₂H₂₄ClNO₂ | 17α-(Chloroethynyl), Δ⁶ double bond, Isoxazole ring | Not fully characterized (preclinical) |
The development of 21-chlorodanazol occurred within broader efforts to optimize danazol’s pharmacological profile through halogenation. While direct patents covering 21-chlorodanazol synthesis are not extensively detailed in the available search results, its structural analogs fall under broader patents related to modified steroid therapeutics. For example, WO2005053660A2 details pharmaceutical compositions of danazol nanoparticles using excipients like lactose or polyvinylpyrrolidone to enhance bioavailability, indirectly supporting formulation approaches applicable to halogenated derivatives [1].
Earlier steroid modification patents, such as US3126375A (1964), describe chloro and fluoro substitutions at various positions (e.g., 6α, 9α) to potentiate glucocorticoid or mineralocorticoid activities. Though not specific to danazol derivatives, this patent exemplifies the established rationale for halogenation in medicinal steroid chemistry that likely informed 21-chlorodanazol’s design. The absence of dedicated commercial patents suggests 21-chlorodanazol remains primarily a research compound rather than a developed therapeutic agent [4].
Table 3: Relevant Patent and Publication Landscape
Document/Patent | Year | Relevance to 21-Chlorodanazol |
---|---|---|
US3126375A | 1964 | Covers chloro/fluoro substitutions at multiple steroid positions, establishing prior art for halogenation strategies |
WO2005053660A2 | 2005 | Describes danazol compositions with nanoparticles; formulation techniques potentially applicable to derivatives |
Vulcanchem Product VC20833371 | - | Commercial research supply listing (no therapeutic claims) |
21-Chlorodanazol serves as a critical tool for probing SAR in steroidal therapeutics. Key research findings include:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3